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Compound of Interest

Compound Name: Phomosine D

Cat. No.: B10820591

Disclaimer: Initial searches for "Phomosine D" did not yield specific spectral data. The
available scientific literature strongly suggests that the intended compound of interest may be
Phomopsin A, a structurally related and well-documented mycotoxin. This guide therefore
provides a comprehensive overview of the spectral data for Phomopsin A, tailored for
researchers, scientists, and professionals in drug development.

Introduction to Phomopsin A

Phomopsin A is a cyclic hexapeptide mycotoxin produced by the fungus Diaporthe toxica
(previously known as Phomopsis leptostromiformis), which is the causative agent of the
disease lupinosis in livestock that have grazed on infected lupins.[1][2] Its complex chemical
structure, featuring several non-proteinogenic amino acids, has been elucidated through
extensive spectroscopic analysis.[1][3] Phomopsin A is a potent inhibitor of microtubule
formation, making it a subject of interest in cancer research.[3]

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and
elucidating the structural components of Phomopsin A through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry Data for Phomopsin A
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Parameter Value
Molecular Formula C36H45CIN6O12
Molecular Weight 789.2 g/mol
Calculated [M+H]* 789.2862 Da
Observed [M+H]* 789.2859 Da

Experimental Protocol: High-Resolution Liquid
Chromatography-Tandem Mass Spectrometry (HR-LC-
MS/MS)

o Sample Preparation: A purified sample of Phomopsin A is dissolved in a suitable solvent
such as methanol.

o Chromatographic Separation: The sample is injected into a high-performance liquid
chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A
gradient elution is performed using a mobile phase consisting of water and acetonitrile, often
with a formic acid modifier to enhance protonation.

« lonization: The eluent from the HPLC is introduced into the mass spectrometer and ionized
using an electrospray ionization (ESI) source in positive ion mode.

e Full Scan MS: A high-resolution full scan is acquired to determine the accurate mass of the
protonated molecular ion ([M+H]*).

e Tandem MS (MS/MS): The [M+H]* ion is isolated and subjected to fragmentation using
collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The
resulting fragment ions are analyzed to confirm the amino acid sequence and identify
structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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NMR spectroscopy provides detailed information about the atomic connectivity and the three-
dimensional structure of Phomopsin A.

Table 2: Summary of NMR Data for Phomopsin A

Experiment Description

Provides information on the chemical
1H NMR environment of protons. The spectrum is

complex, requiring 2D NMR for full assignment.

The complete assignment of the carbon
13C NMR framework has been achieved, confirming the

constituent amino acid residues.

Experiments such as COSY, HSQC, and HMBC

are essential for the unambiguous assignment
2D NMR _

of all proton and carbon signals and for

establishing the final structure.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A purified sample of Phomopsin A (typically 1-2 mg) is dissolved in a
deuterated solvent (e.g., methanol-d4a or DMSO-de).

o Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or
higher).

e 1D Spectra: Standard *H and *3C{*H} spectra are acquired.

e 2D Spectra: A series of 2D NMR experiments are conducted:

o

COSY (Correlation Spectroscopy) to establish *H-'H spin systems.

o

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly
attached carbons.

o

HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range *H-13C
connectivities, which is crucial for linking the amino acid residues.
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Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the various functional groups present in the Phomopsin A
molecule based on their vibrational frequencies.

Table 3: Characteristic Infrared Absorption Frequencies for Phomopsin A

Functional Group Expected Absorption Range (cm™?)
O-H (hydroxyl) 3500 - 3200 (broad)

N-H (amide) 3400 - 3200

C-H (aliphatic and aromatic) 3100 - 2850

C=0 (amide I) 1680 - 1630

C=0 (carboxylic acid) 1725 - 1700

C=C (aromaitic) 1600 - 1450

C-0O 1260 - 1000

C-Cl 800 - 600

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

o Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by
mixing a small amount of Phomopsin A with dry KBr powder and pressing it into a thin disk.
Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt
plate (e.g., NaCl) and evaporating the solvent.

o Data Acquisition: An FTIR spectrometer is used to record the spectrum. A background
spectrum is taken first and then automatically subtracted from the sample spectrum.

Visualizations
Biosynthetic Pathway of Phomopsin A
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The biosynthesis of Phomopsin A is initiated by the ribosomal synthesis of a precursor peptide,
which then undergoes extensive post-translational modifications, including cyclization and
methylation, to yield the final natural product.

PhomM (Methylation), etc.

Precursor Peptide (PhomA) Cyclization Post-Translational Modifications Phomopsin A

Click to download full resolution via product page

Caption: Overview of the Phomopsin A biosynthetic pathway.

General Experimental Workflow for Spectral Analysis

The following diagram outlines the typical workflow for the isolation and spectral
characterization of a natural product like Phomopsin A.
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Caption: General workflow for spectral data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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